Ethyl 2-iodo-4-methoxybenzoate

Cross-coupling Oxidative addition Bond dissociation energy

Ethyl 2-iodo-4-methoxybenzoate is an ortho-iodinated, para-methoxy-substituted ethyl benzoate (C₁₀H₁₁IO₃, MW 306.10 g/mol). The compound belongs to the class of aryl iodides, with the iodine atom positioned ortho to the ethyl ester and a methoxy group at the para position, creating a trisubstituted benzene scaffold with distinct electronic and steric properties.

Molecular Formula C10H11IO3
Molecular Weight 306.10 g/mol
Cat. No. B12335310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-iodo-4-methoxybenzoate
Molecular FormulaC10H11IO3
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)OC)I
InChIInChI=1S/C10H11IO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3
InChIKeyXCEWISMZPRLPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Iodo-4-Methoxybenzoate (CAS 1379346-81-2): Key Identifiers and In-Class Positioning for Procurement Decisions


Ethyl 2-iodo-4-methoxybenzoate is an ortho-iodinated, para-methoxy-substituted ethyl benzoate (C₁₀H₁₁IO₃, MW 306.10 g/mol) . The compound belongs to the class of aryl iodides, with the iodine atom positioned ortho to the ethyl ester and a methoxy group at the para position, creating a trisubstituted benzene scaffold with distinct electronic and steric properties . Commercially available at ≥95% purity from multiple suppliers, it is supplied as a pale-yellow to yellow-brown sticky oil to semi-solid . Its primary value lies in serving as a versatile electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Negishi) for constructing complex molecular frameworks in pharmaceutical and agrochemical research [1].

Why Ethyl 2-Iodo-4-Methoxybenzoate Cannot Be Interchanged with Its Bromo, Chloro, or Methyl Ester Analogs


Substituting ethyl 2-iodo-4-methoxybenzoate with its bromo analog (CAS 1208075-63-1), chloro analog (CAS 1261762-16-6), or methyl ester variant (CAS 54413-84-2) introduces meaningful differences in reactivity, physical form, and synthetic compatibility that directly impact reaction outcomes. The C–I bond is intrinsically weaker than C–Br and C–Cl bonds, facilitating more facile oxidative addition to low-valent transition metals—a critical kinetic advantage in cross-coupling chemistry . However, this reactivity is not context-independent; in nickel-catalyzed cyclization with aldehydes, for example, the bromo analog affords significantly higher yields than the iodo counterpart, demonstrating that the optimal halogen choice is reaction-specific [1]. Beyond electronics, the ethyl ester versus methyl ester substitution influences both the physical state (oil/semi-solid versus crystalline solid) and the potential for selective hydrolysis in multi-step synthetic sequences [2]. These differences mean that generic interchange without quantitative justification risks compromised yield, altered selectivity, or logistical incompatibility.

Quantitative Differentiation Evidence for Ethyl 2-Iodo-4-Methoxybenzoate Versus Closest Analogs


C–I Versus C–Br Bond Dissociation Energy: Thermodynamic Advantage in Oxidative Addition

The carbon–iodine bond in aryl iodides is thermodynamically weaker than the carbon–bromine bond in aryl bromides. Typical aryl C–I bond dissociation energies are approximately 209–220 kJ/mol, whereas aryl C–Br BDEs are approximately 285–300 kJ/mol, a difference of ~70–80 kJ/mol [1]. This lower bond strength translates into a lower kinetic barrier for oxidative addition to Pd(0), Ni(0), and other low-valent transition metals, often enabling milder reaction conditions (lower temperature, shorter time) for the iodo compound compared to the bromo analog . For procurement, this means the iodo compound is the preferred electrophile when reaction conditions must be mild (e.g., temperature-sensitive substrates) or when catalytic turnover is rate-limited by oxidative addition.

Cross-coupling Oxidative addition Bond dissociation energy

Nickel-Catalyzed Cyclization Yield: Iodo vs. Bromo Benzoate — Context-Dependent Superiority

In a direct head-to-head comparison under identical reaction conditions, o-bromobenzoate (methyl 2-bromobenzoate) reacted with benzaldehyde in the presence of [NiBr₂(dppe)] and zinc powder in THF (24 h, reflux) to afford 3-phenyl-3H-isobenzofuran-1-one in 86% yield, whereas o-iodobenzoate (methyl 2-iodobenzoate) gave the same product in only 50% yield under the same conditions [1]. This result is significant because it demonstrates that the iodo compound is not universally superior in cross-coupling; the specific catalytic system (Ni vs. Pd) and reaction mechanism can invert the reactivity order. This case highlights the need for reaction-specific selection: the iodo compound is preferred for Pd-catalyzed Suzuki/Heck/Sonogashira couplings (where oxidative addition is typically rate-limiting), but the bromo compound may be superior in certain Ni-catalyzed reductive cyclizations.

Nickel catalysis Phthalide synthesis Cyclization

Physical Form and Handling: Ethyl Ester Oil vs. Methyl Ester Crystalline Solid

Ethyl 2-iodo-4-methoxybenzoate is described as a pale-yellow to yellow-brown sticky oil to semi-solid at ambient temperature . In contrast, its methyl ester analog, methyl 2-iodo-4-methoxybenzoate (CAS 54413-84-2), is a crystalline solid with a well-defined melting point (mp ~184 °C for the corresponding acid; the methyl ester is a crystalline solid at RT) [1]. The oily/semi-solid physical form of the ethyl ester complicates accurate gravimetric dispensing for small-scale reactions compared to the free-flowing crystalline methyl ester. However, the ethyl ester offers superior solubility in organic solvents and a higher boiling point, which can be advantageous for reactions conducted at elevated temperatures without solvent evaporation concerns .

Physical form Handling Weighing accuracy

Ester Hydrolysis Orthogonality: Ethyl vs. Methyl Ester in Multi-Step Synthesis

The ethyl ester group in ethyl 2-iodo-4-methoxybenzoate provides a distinct hydrolytic stability profile compared to its methyl ester counterpart. Under SN2-type dealkylation conditions (e.g., NaCN in HMPTA or CH₃CO₂NH₄ in hot DMSO), methyl esters are cleaved selectively in the presence of ethyl esters [1]. This orthogonality is of practical importance: a synthetic route requiring late-stage hydrolysis of a methyl ester elsewhere in the molecule while preserving the benzoate ester can leverage the ethyl ester's relative resistance to nucleophilic dealkylation. Conversely, the ethyl ester can be selectively cleaved by lipases and esterases that discriminate between ethyl and methyl esters based on chain-length selectivity [2].

Selective deprotection Orthogonal ester hydrolysis Multi-step synthesis

Iodine as an Anomalous Scatterer: Crystallographic Phasing Advantage over Bromo and Chloro Analogs

The iodine atom in ethyl 2-iodo-4-methoxybenzoate serves as a potent anomalous scatterer for X-ray crystallographic phasing. Iodine produces a significantly stronger anomalous signal (f'') compared to bromine or chlorine across standard Cu Kα and Mo Kα wavelengths, and its anomalous scattering extends to longer wavelengths accessible at synchrotron beamlines, enabling SAD (single-wavelength anomalous diffraction) and MAD (multi-wavelength anomalous diffraction) phasing [1]. In practice, iodobenzoate derivatives have been explicitly used as heavy-atom derivatives for protein crystallography; for example, calciferol-4-iodo-5-nitro-benzoate was employed to solve the crystal structure of calciferol via iodine heavy-atom phasing [2]. This property gives iodo-substituted compounds a distinct advantage when the target molecule must also serve as its own crystallographic phasing handle.

X-ray crystallography Heavy-atom phasing SAD/MAD phasing

Comparative Purity and Supply Chain: Standard 95% Purity Across Halogen Analogs with Different Commercial Availability

Ethyl 2-iodo-4-methoxybenzoate is commercially offered at a standard minimum purity of 95% (GC/HPLC) from multiple suppliers including Sigma-Aldrich (ATEH99A54640), AKSci (2098EG), and Chemenu (CM641290) . The bromo analog (ethyl 2-bromo-4-methoxybenzoate, CAS 1208075-63-1) is available at 95–98% purity from similar vendors, while the chloro analog (ethyl 2-chloro-4-methoxybenzoate, CAS 1261762-16-6) is less commonly stocked, with fewer suppliers listing it . The methyl ester analog (methyl 2-iodo-4-methoxybenzoate, CAS 54413-84-2) is more widely available and often less expensive, but its crystalline form can complicate reaction homogeneity in non-polar solvents [1]. All four compounds are primarily sourced from China, with comparable lead times for catalog quantities.

Commercial availability Purity specification Procurement lead time

Optimal Procurement and Application Scenarios for Ethyl 2-Iodo-4-Methoxybenzoate Based on Quantitative Evidence


Scenario 1: Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Requiring Mild Conditions

When the synthetic target contains thermally sensitive functionality (e.g., unprotected nucleosides, epoxides, or β-lactams), ethyl 2-iodo-4-methoxybenzoate is the electrophile of choice over its bromo or chloro analogs. The ~70 kJ/mol weaker C–I bond (vs. C–Br) translates into faster oxidative addition to Pd(0) at lower temperatures, enabling room-temperature or mild heating (40–60 °C) Suzuki couplings that would require 80–100 °C with the bromo analog [1]. The methoxy group at the para position further enhances electron density on the ring, accelerating oxidative addition relative to unsubstituted aryl iodides. The ethyl ester remains intact under standard Suzuki conditions, allowing subsequent hydrolysis or further elaboration .

Scenario 2: Orthogonal Multi-Step Synthesis Requiring Selective Ester Deprotection

In synthetic sequences where a methyl ester elsewhere in the molecule must be hydrolyzed without affecting the benzoate ester, the ethyl ester of ethyl 2-iodo-4-methoxybenzoate provides a critical orthogonality point. Using NaCN in HMPTA or ammonium acetate in hot DMSO, the methyl ester is cleaved while the ethyl ester survives, enabling sequential deprotection without additional protecting group steps [1]. This scenario is common in the synthesis of natural product analogs and pharmaceutical intermediates where multiple carboxyl groups require staged liberation.

Scenario 3: Crystallographic Structure Determination of Synthetic Intermediates

For research programs that require X-ray crystallographic confirmation of intermediate structures, the iodine atom in ethyl 2-iodo-4-methoxybenzoate serves as an internal heavy-atom phasing tool. The pronounced anomalous scattering of iodine (f'' ≈ 6.8 e⁻ at Cu Kα) enables SAD or MAD phasing without soaking or co-crystallization with external heavy-atom reagents [1]. This is particularly advantageous for determining the absolute configuration of chiral intermediates derived from cross-coupling of this compound, where the iodine provides both the synthetic handle and the crystallographic marker .

Scenario 4: Sonogashira and Heck Coupling for Library Synthesis

The combination of the ortho-iodo and para-methoxy substitution pattern in ethyl 2-iodo-4-methoxybenzoate directs regioselective Sonogashira coupling at the iodine-bearing position, enabling the construction of diverse 2-alkynyl-4-methoxybenzoate libraries [1]. The para-methoxy group exerts a +M electronic effect that stabilizes the developing positive charge during electrophilic palladation, while the ortho-iodine ensures that coupling occurs exclusively at C2. The ethyl ester can subsequently be hydrolyzed to the carboxylic acid for further amide coupling or decarboxylative functionalization . This multi-step diversification pipeline makes the compound a strategic building block for fragment-based drug discovery and agrochemical lead optimization.

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